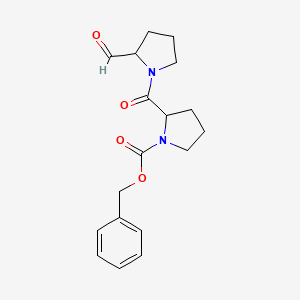

Z-Pro-Pro-CHO

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

benzyl 2-(2-formylpyrrolidine-1-carbonyl)pyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O4/c21-12-15-8-4-10-19(15)17(22)16-9-5-11-20(16)18(23)24-13-14-6-2-1-3-7-14/h1-3,6-7,12,15-16H,4-5,8-11,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORZXYSPOAVJYRU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)C2CCCN2C(=O)OCC3=CC=CC=C3)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O4 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Mechanism of Action of Z-Pro-Pro-CHO: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Z-Pro-Pro-CHO, also known as Z-Prolyl-prolinal, is a potent and specific inhibitor of the enzyme prolyl oligopeptidase (POP). Its mechanism of action primarily revolves around the direct inhibition of POP's catalytic activity, leading to a cascade of downstream cellular effects that have been implicated in neuroprotection and the modulation of various signaling pathways. This technical guide elucidates the core mechanism of this compound, presenting quantitative data on its inhibitory potency, detailed experimental protocols for assessing its activity, and visual representations of the key signaling pathways it modulates.

Core Mechanism of Action: Prolyl Oligopeptidase Inhibition

This compound is a peptidomimetic inhibitor that targets prolyl oligopeptidase (POP), a serine protease that cleaves small peptides (less than 30 amino acids) at the C-terminal side of proline residues.[1][2] By binding to the active site of POP, this compound effectively blocks its enzymatic activity. This inhibition has significant consequences for cellular processes where POP plays a regulatory role, including neuropeptide metabolism, protein aggregation, and intracellular signaling cascades.

The inhibitory activity of this compound has been quantified against POP from different species, demonstrating its high potency.

Quantitative Data: Inhibitory Potency of this compound

The efficacy of this compound as a POP inhibitor is demonstrated by its low half-maximal inhibitory concentration (IC50) values.

| Target Enzyme | Organism | IC50 Value (µM) |

| Prolyl Oligopeptidase | Human | 0.16[3] |

| Prolyl Oligopeptidase | Schistosoma mansoni | 0.01[3] |

Key Signaling Pathways Modulated by this compound

Inhibition of POP by this compound initiates downstream effects on critical cellular pathways, notably those involved in oxidative stress and apoptosis.

Reduction of Reactive Oxygen Species (ROS) Production

This compound has been shown to mitigate oxidative stress by reducing the production of reactive oxygen species (ROS).[4][5] The underlying mechanism involves the activation of Protein Phosphatase 2A (PP2A), which in turn dephosphorylates and inactivates the p47phox subunit of the NADPH oxidase complex.[4] This prevents the assembly and activation of NADPH oxidase, a primary source of cellular ROS.

Inhibition of Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH) Nuclear Translocation

Under conditions of cellular stress, glyceraldehyde-3-phosphate dehydrogenase (GAPDH) can be S-nitrosylated, leading to its binding with Siah1, an E3 ubiquitin ligase. This complex then translocates to the nucleus, triggering apoptotic cell death.[6][7] this compound has been observed to inhibit this translocation in certain cell models, suggesting a role in preventing apoptosis.[5] While the precise link between POP inhibition and the prevention of GAPDH S-nitrosylation is still under investigation, it is hypothesized to involve the modulation of nitric oxide (NO) signaling pathways.

Experimental Protocols

Prolyl Oligopeptidase (POP) Inhibition Assay

This protocol outlines a fluorometric assay to determine the inhibitory activity of this compound on POP.

Materials:

-

Recombinant human prolyl oligopeptidase

-

This compound

-

Fluorogenic substrate: Z-Gly-Pro-AMC (N-benzyloxycarbonyl-glycyl-prolyl-7-amino-4-methylcoumarin)

-

Assay buffer: 0.1 M sodium/potassium phosphate buffer (pH 7.0), containing 0.1 mM DTT

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Prepare a stock solution of this compound in DMSO.

-

Serially dilute this compound in the assay buffer to achieve a range of desired concentrations.

-

In a 96-well plate, add the POP enzyme solution to each well.

-

Add the different concentrations of this compound to the respective wells. Include a control well with assay buffer and DMSO (vehicle control).

-

Pre-incubate the enzyme and inhibitor at 23°C for 1 hour.[8]

-

Initiate the reaction by adding the fluorogenic substrate Z-Gly-Pro-AMC to each well.[9][10]

-

Immediately measure the fluorescence intensity kinetically over a period of 30-60 minutes at an excitation wavelength of 360-380 nm and an emission wavelength of 460-465 nm.[9][10][11]

-

Calculate the rate of reaction (fluorescence units per minute) for each concentration.

-

Determine the percentage of inhibition for each this compound concentration relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to calculate the IC50 value.[12][13]

Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol describes the use of 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to measure intracellular ROS levels following treatment with this compound.

Materials:

-

Adherent cells (e.g., CV1-P or SH-SY5Y)

-

This compound

-

ROS-inducing agent (e.g., 6-hydroxydopamine)

-

DCFH-DA

-

Cell culture medium

-

Phosphate-buffered saline (PBS)

-

Fluorescence microscope and/or microplate reader

Procedure:

-

Seed cells in a multi-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound for a specified period (e.g., 30 minutes).[5]

-

Induce oxidative stress by adding a ROS-inducing agent.

-

After the induction period, wash the cells with warm cell culture medium.

-

Load the cells with DCFH-DA solution (typically 10 µM in serum-free medium) and incubate for 30 minutes at 37°C in the dark.

-

Wash the cells twice with PBS to remove excess probe.

-

Add PBS to each well and immediately measure the fluorescence.

-

For qualitative analysis, capture images using a fluorescence microscope.

-

For quantitative analysis, measure the fluorescence intensity using a microplate reader at an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm.

Analysis of GAPDH Translocation

This protocol provides a general workflow for assessing the effect of this compound on the subcellular localization of GAPDH, typically analyzed by Western blotting.

Materials:

-

Adherent cells

-

This compound

-

Apoptosis-inducing agent (e.g., 6-hydroxydopamine)

-

Cell lysis buffer for subcellular fractionation (cytosolic and nuclear)

-

Protein assay reagent (e.g., BCA)

-

SDS-PAGE gels and blotting equipment

-

Primary antibody against GAPDH

-

Secondary antibody (HRP-conjugated)

-

Chemiluminescent substrate

Procedure:

-

Treat cells with this compound and/or an apoptosis-inducing agent as described in the ROS protocol.

-

Harvest the cells and perform subcellular fractionation to separate the cytosolic and nuclear fractions.

-

Determine the protein concentration of each fraction using a protein assay.

-

Separate equal amounts of protein from each fraction by SDS-PAGE.

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Block the membrane and then incubate with a primary antibody specific for GAPDH.

-

Wash the membrane and incubate with a secondary HRP-conjugated antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Analyze the band intensities to determine the relative amount of GAPDH in the cytosolic and nuclear fractions under different treatment conditions.

Experimental and Logical Workflow

The investigation of this compound's mechanism of action follows a logical progression from its primary target to its downstream cellular effects.

Conclusion

This compound exerts its biological effects through the potent and specific inhibition of prolyl oligopeptidase. This primary mechanism of action triggers significant downstream consequences, including the attenuation of oxidative stress via the PP2A-NADPH oxidase pathway and the inhibition of apoptosis through the prevention of GAPDH nuclear translocation. The detailed protocols and pathway diagrams provided in this guide offer a comprehensive resource for researchers and professionals in the field of drug discovery and development, facilitating further investigation into the therapeutic potential of this compound and other POP inhibitors.

References

- 1. Structure-function properties of prolyl oligopeptidase family enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Prolyl oligopeptidase structure and dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. Prolyl oligopeptidase inhibition reduces oxidative stress via reducing NADPH oxidase activity by activating protein phosphatase 2A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Neuroprotection by pharmacologic blockade of the GAPDH death cascade - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Slow-binding inhibitors of prolyl oligopeptidase with different functional groups at the P1 site - PMC [pmc.ncbi.nlm.nih.gov]

- 8. glpbio.com [glpbio.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Prolyl oligopeptidase activity assay. [bio-protocol.org]

- 11. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 12. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Guidelines for accurate EC50/IC50 estimation - PubMed [pubmed.ncbi.nlm.nih.gov]

Z-Pro-Pro-CHO: A Technical Guide to its Biological Impact and Affected Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

Z-Pro-Pro-CHO, also known as Z-Pro-Prolinal, is a potent, cell-permeable inhibitor of prolyl oligopeptidase (POP), a serine protease that plays a significant role in the cleavage of proline-containing peptides.[1] Due to the involvement of POP in various physiological processes, including neuropeptide metabolism and signal transduction, its inhibition has emerged as a promising therapeutic strategy for a range of disorders. This technical guide provides an in-depth overview of the biological functions and signaling pathways affected by this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a comprehensive understanding for research and drug development professionals.

Core Biological Function: Prolyl Oligopeptidase Inhibition

The primary mechanism of action of this compound is the inhibition of prolyl oligopeptidase. POP is a cytosolic enzyme that specifically cleaves peptide bonds on the C-terminal side of proline residues in peptides shorter than 30 amino acids. Its substrates include a variety of neuropeptides and peptide hormones, implicating it in the regulation of neurological and inflammatory processes.

Quantitative Inhibition Data

This compound exhibits potent inhibition of prolyl oligopeptidase from different species. The half-maximal inhibitory concentration (IC50) values demonstrate its efficacy.

| Target Enzyme | IC50 Value (µM) |

| Human Prolyl Oligopeptidase | 0.16[2][3] |

| Schistosoma Mansoni Prolyl Oligopeptidase | 0.01[2][3] |

Biological Pathways and Cellular Processes Affected by this compound

Inhibition of prolyl oligopeptidase by this compound leads to downstream effects on several key cellular pathways and processes. The following sections detail the currently understood impacts.

Regulation of Reactive Oxygen Species (ROS) Production

Studies have demonstrated that the inhibition of prolyl oligopeptidase can modulate cellular oxidative stress. Specifically, the POP inhibitor Z-Pro-Prolinal has been shown to block the production of reactive oxygen species (ROS) induced by toxins such as 6-hydroxydopamine (6-OHDA) in certain cell lines.[4] While the precise quantitative fold-change in ROS reduction by this compound has not been extensively reported, the qualitative effect points to a role in mitigating oxidative stress.

Inhibition of Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH) Translocation

Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) is a multifunctional enzyme with a canonical role in glycolysis. However, under conditions of cellular stress, it can translocate from the cytoplasm to the nucleus, where it is implicated in the induction of apoptosis. Research has shown that Z-Pro-Prolinal can inhibit the translocation of GAPDH to the particulate fraction (mitochondria and nuclei) in response to cellular stressors.[4] This suggests a potential cytoprotective role for this compound by preventing the pro-apoptotic nuclear functions of GAPDH.

Modulation of the NF-κB Signaling Pathway

While direct studies on this compound's effect on the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway are limited, evidence from other prolyl oligopeptidase inhibitors strongly suggests a regulatory role. The NF-κB pathway is a cornerstone of the inflammatory response, and its activation involves the nuclear translocation of NF-κB transcription factors. A study on the POP inhibitor KYP-2047 demonstrated a significant decrease in the nuclear translocation of NF-κB in an in vivo model of intestinal ischemia/reperfusion injury.[4] This finding suggests that POP activity is involved in the upstream regulation of NF-κB activation and that its inhibition by compounds like this compound could exert anti-inflammatory effects.

Figure 1: Proposed modulation of the NF-κB pathway by this compound.

Potential Interaction with MAPK Signaling Pathways

The Mitogen-Activated Protein Kinase (MAPK) pathways, including ERK, JNK, and p38, are critical signaling cascades that regulate a wide array of cellular processes such as proliferation, differentiation, and apoptosis. While a direct link between this compound and the MAPK pathways has not been definitively established in the current literature, the interplay between oxidative stress, which is modulated by POP inhibition, and MAPK signaling is well-documented. Further research is warranted to explore the potential effects of this compound on the phosphorylation status and activity of key MAPK components.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound's biological effects.

Prolyl Oligopeptidase (POP) Activity Assay

This fluorometric assay measures the enzymatic activity of POP.

-

Reagents and Materials:

-

Fluorogenic POP substrate (e.g., Z-Gly-Pro-AMC)

-

Assay buffer (e.g., 100 mM Tris-HCl, pH 7.4)

-

This compound (or other inhibitors)

-

POP enzyme source (purified enzyme or cell/tissue lysate)

-

96-well black microplate

-

Fluorescence microplate reader

-

-

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a 96-well plate, add the POP enzyme source to each well.

-

Add the different concentrations of this compound or vehicle control to the respective wells.

-

Pre-incubate the plate at 37°C for 15 minutes.

-

Initiate the reaction by adding the fluorogenic POP substrate to all wells.

-

Immediately measure the fluorescence intensity at an excitation wavelength of ~360-380 nm and an emission wavelength of ~440-460 nm.

-

Continue to read the fluorescence at regular intervals (e.g., every 5 minutes) for 30-60 minutes at 37°C.

-

Calculate the rate of substrate cleavage (increase in fluorescence over time) for each condition.

-

Determine the IC50 value of this compound by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Figure 2: Experimental workflow for the POP activity assay.

Western Blot for GAPDH Subcellular Fractionation

This protocol allows for the detection of GAPDH in cytosolic and nuclear fractions to assess its translocation.

-

Reagents and Materials:

-

Cell lysis buffer for subcellular fractionation (containing protease inhibitors)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-GAPDH, anti-Lamin B1 (nuclear marker), anti-α-Tubulin (cytosolic marker)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Western blot imaging system

-

-

Procedure:

-

Culture cells and treat with this compound and/or a stress-inducing agent.

-

Harvest cells and perform subcellular fractionation to separate cytosolic and nuclear extracts.

-

Determine the protein concentration of each fraction using a BCA or Bradford assay.

-

Load equal amounts of protein from each fraction onto an SDS-PAGE gel.

-

Perform electrophoresis to separate proteins by size.

-

Transfer the separated proteins to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibodies (anti-GAPDH, anti-Lamin B1, anti-α-Tubulin) overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

Apply the chemiluminescent substrate and capture the image using an imaging system.

-

Quantify the band intensities to determine the relative abundance of GAPDH in the cytosolic and nuclear fractions.

-

Fluorescent Assay for Reactive Oxygen Species (ROS)

This assay utilizes the cell-permeable dye 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to measure intracellular ROS levels.

-

Reagents and Materials:

-

DCFH-DA

-

Cell culture medium

-

Phosphate-buffered saline (PBS)

-

This compound

-

ROS-inducing agent (e.g., H₂O₂) as a positive control

-

96-well black, clear-bottom plate

-

Fluorescence microscope or plate reader

-

-

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with this compound or vehicle for the desired time.

-

Remove the treatment medium and wash the cells with warm PBS.

-

Load the cells with DCFH-DA (typically 5-10 µM in serum-free medium) and incubate for 30 minutes at 37°C in the dark.

-

Wash the cells with PBS to remove excess dye.

-

Add PBS or phenol red-free medium to the wells.

-

If applicable, add the ROS-inducing agent.

-

Immediately measure the fluorescence intensity using a fluorescence microscope or plate reader (excitation ~485 nm, emission ~535 nm).

-

Quantify the fluorescence intensity and normalize to the control group to determine the fold change in ROS production.

-

Logical Relationship of this compound's Effects

The known biological activities of this compound are interconnected, stemming from its primary function as a prolyl oligopeptidase inhibitor.

Figure 3: Logical flow of the biological effects of this compound.

Conclusion and Future Directions

This compound is a potent inhibitor of prolyl oligopeptidase with demonstrated effects on cellular processes related to oxidative stress and apoptosis, specifically the reduction of ROS production and the inhibition of GAPDH nuclear translocation. Furthermore, based on evidence from other POP inhibitors, it is strongly implicated in the modulation of the NF-κB signaling pathway, suggesting a potential anti-inflammatory role.

For researchers and drug development professionals, this compound represents a valuable tool for investigating the physiological and pathological roles of prolyl oligopeptidase. Future research should focus on elucidating the direct and quantitative effects of this compound on the NF-κB and MAPK signaling pathways. Such studies will be crucial for a more complete understanding of its mechanism of action and for unlocking its full therapeutic potential in neurodegenerative, inflammatory, and other proline-associated disorders.

References

- 1. A prolyl oligopeptidase inhibitor, Z-Pro-Prolinal, inhibits glyceraldehyde-3-phosphate dehydrogenase translocation and production of reactive oxygen species in CV1-P cells exposed to 6-hydroxydopamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Subcellular Dynamics of Multifunctional Protein Regulation: Mechanisms of GAPDH Intracellular Translocation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.biologists.com [journals.biologists.com]

- 4. Inhibition of Prolyl Oligopeptidase Prevents Consequences of Reperfusion following Intestinal Ischemia - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Prolyl Oligopeptidase Inhibitors in Neurodegenerative Disease Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Prolyl oligopeptidase (PREP) is a serine protease that has emerged as a significant therapeutic target in the field of neurodegenerative diseases. Its involvement extends beyond its enzymatic activity to include crucial protein-protein interactions that influence the aggregation of key pathological proteins such as α-synuclein and tau. This technical guide provides an in-depth overview of the role of PREP in neurodegeneration, the mechanism of action of its inhibitors, and detailed experimental protocols for their evaluation. Quantitative data from key studies are summarized to provide a comparative analysis of inhibitor efficacy. Furthermore, signaling pathways and experimental workflows are visualized to offer a clear understanding of the complex processes involved. This document is intended to serve as a comprehensive resource for researchers and drug development professionals working on novel therapeutic strategies for diseases like Parkinson's, Alzheimer's, and other related neurodegenerative disorders.

Introduction to Prolyl Oligopeptidase (PREP)

Prolyl oligopeptidase (PREP), also known as prolyl endopeptidase (PEP), is a cytosolic enzyme that cleaves small peptides (less than 30 amino acids) at the C-terminal side of proline residues[1]. While initially studied for its role in neuropeptide metabolism, recent research has unveiled a more complex, non-enzymatic function of PREP involving direct protein-protein interactions[2]. This dual functionality places PREP at a critical juncture in cellular processes implicated in neurodegeneration.

PREP expression and activity have been found to be altered in the brains of patients with neurodegenerative diseases and to increase with age[1]. Notably, PREP co-localizes with pathological protein aggregates, such as α-synuclein-rich Lewy bodies in Parkinson's disease and tau-containing neurofibrillary tangles in Alzheimer's disease, suggesting its direct involvement in the pathogenesis of these conditions[3].

Mechanism of Action of PREP Inhibitors in Neurodegeneration

PREP inhibitors represent a promising therapeutic strategy due to their multifaceted mechanism of action that addresses key pathological features of neurodegenerative diseases.

Inhibition of Protein Aggregation

A primary mechanism by which PREP inhibitors exert their neuroprotective effects is by interfering with the aggregation of pathogenic proteins.

-

α-Synuclein: In synucleinopathies like Parkinson's disease and multiple system atrophy, PREP has been shown to directly interact with α-synuclein, accelerating its oligomerization and the formation of insoluble fibrils[4][5]. PREP inhibitors, such as KYP-2047, can disrupt this interaction, thereby reducing α-synuclein dimerization and subsequent aggregation[6][7]. This leads to a decrease in the burden of toxic α-synuclein species in both cellular and animal models[8][9].

-

Tau Protein: In tauopathies such as Alzheimer's disease and frontotemporal dementia, PREP has been found to interact with tau protein, promoting its aggregation[5][10]. Treatment with PREP inhibitors has been demonstrated to reduce tau aggregation and hyperphosphorylation in cellular models, including those derived from patients, as well as in transgenic mouse models of tauopathy[11][12].

Enhancement of Autophagy

Autophagy is a crucial cellular process for the clearance of misfolded and aggregated proteins. A growing body of evidence indicates that PREP acts as a negative regulator of autophagy[2]. PREP inhibitors have been shown to enhance autophagic flux, leading to the increased degradation of protein aggregates[13][14]. This is evidenced by an increase in the ratio of the autophagosome marker LC3-II to the cytosolic form LC3-I and a reduction in the autophagy substrate p62/SQSTM1 upon inhibitor treatment[13][15].

Modulation of Neuroinflammation

Neuroinflammation is a common feature of neurodegenerative diseases, and PREP has been implicated in these inflammatory processes[1]. Activated microglia, the resident immune cells of the brain, can secrete active PREP, which may contribute to neuronal damage. PREP inhibitors have been shown to have anti-inflammatory effects, further contributing to their neuroprotective potential.

Data Presentation: Efficacy of PREP Inhibitors

The following tables summarize key quantitative data on the efficacy of prominent PREP inhibitors from various experimental studies.

Table 1: Inhibitory Potency of Selected PREP Inhibitors

| Inhibitor | Target | IC50 / Ki | Source |

| KYP-2047 | Prolyl Oligopeptidase (POP) | Ki = 0.023 nM | [16] |

| JTP-4819 | Prolyl Endopeptidase (PEP) | IC50 = 0.83 ± 0.09 nM (rat brain supernatant) | [3] |

| JTP-4819 | Prolyl Endopeptidase (PEP) | IC50 = 5.43 ± 0.81 nM (Flavobacterium meningosepticum) | [3] |

Table 2: Effect of KYP-2047 on α-Synuclein and Tau Pathology

| Experimental Model | Parameter Measured | Treatment | Result | Source |

| OLN-AS7 cells (MSA model) | Insoluble phosphorylated α-synuclein | 10 µM KYP-2047 for 48h | Significant decrease compared to vehicle | [1] |

| SH-SY5Y cells overexpressing α-synuclein | Number of cells with α-synuclein inclusions (oxidative stress-induced) | 1 µM KYP-2047 during stress | Significant reduction (P < 0.001) | [17] |

| A30P α-synuclein transgenic mice | Soluble α-synuclein protein in the brain | 5-day treatment with KYP-2047 (2 x 3 mg/kg/day) | Significant reduction | [8] |

| PS19 transgenic mice (tauopathy model) | Tau burden in the brain and cerebrospinal fluid | 1-month treatment with KYP-2047 | Reduction to control levels | [5][11] |

Table 3: Effect of PREP Inhibitors on Autophagy and Cognition

| Experimental Model | Parameter Measured | Treatment | Result | Source |

| A30P α-synuclein transgenic mouse | Autophagosome marker LC3BII | 5- and 28-day KYP-2047 treatment | Concomitant increase with decreased oligomeric α-synuclein | [13] |

| PS19 transgenic mice (tauopathy model) | Cognitive performance (memory and learning) | 4-week KYP-2047 treatment (initiated after symptom onset) | Restored normal learning abilities | [5] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of PREP inhibitors.

Thioflavin T (ThT) Assay for α-Synuclein Aggregation

This assay is used to monitor the formation of amyloid-like fibrils in real-time.

Materials:

-

Recombinant human α-synuclein protein

-

Thioflavin T (ThT)

-

Phosphate-buffered saline (PBS), pH 7.4

-

96-well black, clear-bottom plates

-

Plate reader with fluorescence detection (Excitation: ~440-450 nm, Emission: ~480-490 nm)

-

PREP enzyme and inhibitor of interest

Protocol:

-

Preparation of α-Synuclein Monomers: Dissolve lyophilized α-synuclein in PBS to the desired concentration (e.g., 100 µM). To ensure a monomeric state, centrifuge the solution at high speed (e.g., 100,000 x g) for 1 hour at 4°C and collect the supernatant.

-

Preparation of ThT Stock Solution: Prepare a stock solution of ThT (e.g., 1 mM) in distilled water and filter through a 0.22 µm syringe filter.

-

Assay Setup: In each well of a 96-well plate, combine the following:

-

α-synuclein solution

-

PREP enzyme (if investigating its effect on aggregation)

-

PREP inhibitor at various concentrations or vehicle control

-

ThT to a final concentration of 10-25 µM

-

PBS to reach the final volume.

-

-

Incubation and Measurement: Seal the plate and incubate at 37°C with continuous shaking. Measure the ThT fluorescence at regular intervals (e.g., every 30 minutes) for up to 72 hours.

-

Data Analysis: Plot the fluorescence intensity against time. The lag time, slope of the elongation phase, and final plateau of the sigmoidal curve provide information on the kinetics of fibril formation.

Western Blot for LC3-II/LC3-I Ratio (Autophagy Flux)

This method is used to assess the level of autophagy by measuring the conversion of LC3-I to its lipidated form, LC3-II, which is recruited to autophagosome membranes.

Materials:

-

Cell culture reagents

-

PREP inhibitor of interest

-

Lysosomal inhibitors (e.g., Bafilomycin A1 or Chloroquine)

-

Lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

SDS-PAGE gels (e.g., 15% acrylamide)

-

PVDF membrane

-

Primary antibody against LC3

-

Secondary antibody (HRP-conjugated)

-

Chemiluminescence detection reagents

Protocol:

-

Cell Treatment: Culture cells to the desired confluency. Treat the cells with the PREP inhibitor or vehicle for the desired time. For autophagy flux measurement, include a condition where cells are co-treated with a lysosomal inhibitor for the last 2-4 hours of the experiment.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them in lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a standard assay (e.g., BCA assay).

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein onto an SDS-PAGE gel.

-

Separate the proteins by electrophoresis.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with the primary anti-LC3 antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescence substrate.

-

-

Data Analysis: Quantify the band intensities for LC3-I and LC3-II using densitometry software. Calculate the LC3-II/LC3-I ratio or normalize LC3-II to a loading control (e.g., actin or GAPDH). An increase in the LC3-II level in the presence of a lysosomal inhibitor compared to its absence indicates an increase in autophagic flux.

Protein-Fragment Complementation Assay (PCA) for α-Synuclein Dimerization

PCA is a powerful technique to study protein-protein interactions in living cells.

Materials:

-

Mammalian cell line (e.g., Neuro-2A)

-

Expression vectors encoding α-synuclein fused to complementary fragments of a reporter protein (e.g., Gaussia luciferase or Venus fluorescent protein)

-

Transfection reagent

-

PREP expression vector (optional)

-

PREP inhibitor of interest

-

Luciferase substrate (for luciferase-based PCA)

-

Plate reader for luminescence or fluorescence detection

Protocol:

-

Cell Transfection: Co-transfect cells with the expression vectors for the two α-synuclein-reporter fragment fusions. If investigating the role of PREP, co-transfect with a PREP expression vector.

-

Inhibitor Treatment: After transfection, treat the cells with the PREP inhibitor or vehicle for the desired duration.

-

Signal Detection:

-

Luciferase PCA: Lyse the cells and add the luciferase substrate. Measure the luminescence using a plate reader.

-

Fluorescence PCA: Measure the fluorescence of the intact cells using a fluorescence microscope or a plate reader.

-

-

Data Analysis: An increase in the reporter signal (luminescence or fluorescence) compared to control cells (expressing only one fusion protein) indicates α-synuclein dimerization. The effect of the PREP inhibitor is assessed by comparing the signal in treated versus untreated cells.

Mandatory Visualizations

Signaling Pathways

Caption: PREP's multifaceted role in neurodegeneration and the points of intervention for its inhibitors.

Experimental Workflow: Thioflavin T Assay

Caption: Workflow for assessing α-synuclein aggregation using the Thioflavin T assay.

Logical Relationship: PREP Inhibitor Mechanism

Caption: The logical cascade of events following PREP inhibition, leading to neuroprotection.

Conclusion and Future Directions

The evidence strongly supports the role of prolyl oligopeptidase as a key player in the pathology of a range of neurodegenerative diseases. Its inhibitors have demonstrated significant therapeutic potential in preclinical studies by targeting the core pathological processes of protein aggregation and impaired cellular clearance. The dual mechanism of action, involving both the inhibition of direct protein-protein interactions and the enhancement of autophagy, makes PREP an attractive target for the development of disease-modifying therapies.

Future research should focus on several key areas:

-

Clinical Translation: The promising preclinical data for inhibitors like KYP-2047 warrant further investigation in clinical trials to assess their safety and efficacy in human patients.

-

Biomarker Development: The identification of reliable biomarkers to monitor PREP activity and the downstream effects of its inhibition in patients will be crucial for clinical trial design and patient stratification.

-

Specificity and Off-Target Effects: A thorough characterization of the specificity and potential off-target effects of PREP inhibitors is necessary to ensure a favorable safety profile.

-

Combination Therapies: Investigating the synergistic effects of PREP inhibitors with other therapeutic agents, such as those targeting other aspects of neurodegeneration, could lead to more effective treatment strategies.

References

- 1. Prolyl oligopeptidase inhibition reduces alpha‐synuclein aggregation in a cellular model of multiple system atrophy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. uef.fi [uef.fi]

- 4. researchgate.net [researchgate.net]

- 5. PREP inhibitors show disease-modifying effect in frontotemporal dementia mouse! Now link to full-text available! | NeuroCure | University of Helsinki [helsinki.fi]

- 6. Prolyl Oligopeptidase Enhances α-Synuclein Dimerization via Direct Protein-Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Prolyl oligopeptidase enhances α-synuclein dimerization via direct protein-protein interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A prolyl oligopeptidase inhibitor, KYP-2047, reduces α-synuclein protein levels and aggregates in cellular and animal models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A prolyl oligopeptidase inhibitor, KYP-2047, reduces α-synuclein protein levels and aggregates in cellular and animal models of Parkinson's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. A prolyl oligopeptidase inhibitor reduces tau pathology in cellular models and in mice with tauopathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. The beneficial effect of a prolyl oligopeptidase inhibitor, KYP-2047, on alpha-synuclein clearance and autophagy in A30P transgenic mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. The Prolyl Oligopeptidase Inhibitor KYP-2047 Is Cytoprotective and Anti-Inflammatory in Human Retinal Pigment Epithelial Cells with Defective Proteasomal Clearance - PMC [pmc.ncbi.nlm.nih.gov]

- 16. KYP 2047 | Other Proteases | Tocris Bioscience [tocris.com]

- 17. researchgate.net [researchgate.net]

The Therapeutic Potential of Z-Pro-Pro-CHO: A Technical Guide for Drug Development Professionals

An In-Depth Analysis of a Potent Prolyl Oligopeptidase Inhibitor

Introduction

Z-Pro-Pro-CHO, also known as Z-Pro-Prolinal, is a potent and selective inhibitor of prolyl oligopeptidase (POP), a serine protease implicated in a variety of physiological and pathological processes. This technical guide provides a comprehensive overview of the therapeutic potential and applications of this compound, with a focus on its mechanism of action, quantitative data from preclinical studies, and detailed experimental protocols. This document is intended for researchers, scientists, and drug development professionals interested in the exploration of POP inhibitors for novel therapeutic interventions.

Mechanism of Action

This compound exerts its therapeutic effects through the specific inhibition of prolyl oligopeptidase (POP). POP is a cytosolic enzyme that cleaves small peptides (less than 30 amino acids) at the C-terminal side of proline residues. Through this action, POP plays a role in the metabolism of several neuropeptides and hormones involved in memory, mood, and inflammation.

The inhibitory action of this compound is characterized by a slow, tight-binding mechanism. It forms a stable hemiacetal adduct with the active-site serine residue of POP, effectively blocking its catalytic activity. This targeted inhibition of POP makes this compound a promising candidate for investigating the role of this enzyme in various disease states.

Quantitative Data

The inhibitory potency and in vivo efficacy of this compound have been quantified in several preclinical studies. The following tables summarize the key quantitative findings.

| Parameter | Value | Species/System | Reference |

| IC₅₀ | 0.16 µM | Human Prolyl Oligopeptidase | [1](2) |

| IC₅₀ | 0.01 µM | Schistosoma mansoni Prolyl Oligopeptidase | [1](2) |

| IC₅₀ | 0.4 nM | Porcine Prolyl Endopeptidase | [3](3) |

| Kᵢ | 1 nM | Prolyl Oligopeptidase | [1](1) |

| Kᵢ | 0.35 nM | Prolyl Oligopeptidase | [4](4) |

Table 1: In Vitro Inhibitory Activity of this compound

| Dose | Effect | Tissue | Duration | Species | Reference |

| 1.25 mg/kg (i.p.) | >85% decrease in POP activity | Various tissues | 30 minutes | Mouse | [5](5) |

| 5 mg/kg (i.p.) | Significant inhibition of POP activity | Most tissues, including brain | At least 6 hours | Mouse | [5](5) |

Table 2: In Vivo Efficacy of this compound

Therapeutic Applications and Preclinical Evidence

Neurodegenerative Disorders

POP has been implicated in the pathophysiology of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[4] Its ability to degrade proline-containing neuropeptides suggests that its inhibition could have neuroprotective effects. Furthermore, POP may play a role in the aggregation of proteins like alpha-synuclein and tau, which are hallmarks of several neurodegenerative conditions.[6][7] POP inhibitors have been shown to reduce the dimerization process of alpha-synuclein.[6]

Neuroinflammation

Emerging evidence suggests a role for POP in neuroinflammation.[8] POP can modulate inflammatory responses, and its inhibition may offer a therapeutic strategy for inflammatory diseases.[6][8] POP is involved in the generation of immunoactive peptides and is linked to microglia activation and the T-cell response.[6]

Cellular Stress

Studies have demonstrated that Z-Pro-Prolinal can mitigate certain cellular stress responses. In monkey fibroblast (CV1-P) cells exposed to the neurotoxin 6-hydroxydopamine (6-OHDA), Z-Pro-Prolinal was able to inhibit the translocation of glyceraldehyde-3-phosphate dehydrogenase (GAPDH) to mitochondria and nuclei.[9] It also blocked the 6-OHDA-induced production of reactive oxygen species (ROS) in these cells.[9]

Signaling Pathways

The inhibition of POP by this compound is expected to modulate downstream signaling pathways. While direct studies on this compound are limited, the known functions of POP and the effects of other POP inhibitors suggest potential interactions with key cellular signaling cascades.

References

- 1. Z-Pro-prolinal = 98 HPLC 88795-32-8 [sigmaaldrich.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. Prolyl endopeptidase: inhibition in vivo by N-benzyloxycarbonyl-prolyl-prolinal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Prolyl oligopeptidase is inhibited in relapsing-remitting multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Clinical and Forensic Toxicology of Z-drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Prolyl oligopeptidase: a rising star on the stage of neuroinflammation research - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A prolyl oligopeptidase inhibitor, Z-Pro-Prolinal, inhibits glyceraldehyde-3-phosphate dehydrogenase translocation and production of reactive oxygen species in CV1-P cells exposed to 6-hydroxydopamine - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Prolyl Oligopeptidase (POP) Inhibition

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prolyl oligopeptidase (POP), also known as prolyl endopeptidase (PREP), is a serine protease that plays a significant role in various physiological and pathological processes.[1] This enzyme is distinguished by its ability to cleave small peptides (less than 30 amino acids) at the C-terminal side of proline residues.[2] Initially identified for its role in the metabolism of neuropeptides and peptide hormones, emerging research has implicated POP in a broader range of cellular functions, including neuroinflammation, angiogenesis, and the pathology of neurodegenerative diseases.[3][4] Consequently, the inhibition of POP has emerged as a promising therapeutic strategy for a variety of disorders, prompting extensive research into the development of potent and selective inhibitors.

This technical guide provides a comprehensive overview of prolyl oligopeptidase inhibition, detailing the enzyme's function, its role in key signaling pathways, and the methodologies used to identify and characterize its inhibitors.

Prolyl Oligopeptidase: Structure and Function

POP is a cytosolic enzyme with a unique structure comprising two domains: a catalytic C-terminal domain with an α/β hydrolase fold and a regulatory N-terminal β-propeller domain. This β-propeller domain acts as a gate, restricting access to the active site and thereby conferring the enzyme's specificity for small peptide substrates.

The primary enzymatic function of POP is the hydrolysis of prolyl bonds within peptides. This activity is crucial for the regulation of several bioactive peptides, including:

-

Neuropeptides: Substance P, arginine-vasopressin (AVP), and thyrotropin-releasing hormone (TRH).[5][6]

-

Hormones: Angiotensin II.

-

Other Bioactive Peptides: Ac-SDKP, a tetrapeptide with anti-inflammatory and anti-fibrotic properties.[7]

Beyond its peptidase activity, POP has been shown to participate in protein-protein interactions, further expanding its functional repertoire.

POP Inhibitors: Quantitative Data

A wide array of POP inhibitors has been developed, ranging from naturally occurring compounds to synthetic peptidomimetics. The potency of these inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) and their inhibition constant (Ki). A lower value for these parameters indicates a higher potency.

| Inhibitor | Chemical Class | Ki | IC50 | Species/Source | Reference(s) |

| KYP-2047 | Peptidomimetic | 0.023 nM | - | Porcine | [8] |

| Z-Pro-prolinal | Peptidomimetic | 1 nM | 0.4 nM | Porcine | [9] |

| JTP-4819 | Peptidomimetic | - | 0.83 ± 0.09 nM | Rat Brain | [10] |

| - | 5.43 ± 0.81 nM | Flavobacterium meningosepticum | [10] | ||

| S 17092 | Peptidomimetic | - | 8.3 nM | Rat Cortex | [11] |

| Unnamed | Isophthalic acid bis-(L-prolylpyrrolidine) amide derivative (R=H) | 11.8 nM | - | - | [12] |

| Unnamed | Isophthalic acid bis-(L-prolylpyrrolidine) amide derivative (R=CHO) | 0.1 nM | - | - | [12] |

| Unnamed | Isophthalic acid bis-(L-prolylpyrrolidine) amide derivative (R=CN) | 0.1 nM | - | - | [12] |

| Unnamed | Isophthalic acid bis-(L-prolylpyrrolidine) amide derivative (R=COCH2OH) | 0.079 ± 0.010 nM | - | - | [12] |

Pharmacokinetics of POP Inhibitors

The therapeutic potential of POP inhibitors is heavily dependent on their pharmacokinetic properties, including their absorption, distribution, metabolism, and excretion. Key parameters such as half-life (t1/2), maximum plasma concentration (Cmax), and brain penetration are critical for determining dosing regimens and predicting efficacy, particularly for neurological indications.

| Inhibitor | Key Pharmacokinetic Parameters | Species | Reference(s) |

| JTP-4819 | t1/2: ~2 hours; Cmax (30 mg): 474 ng/mL; Cmax (60 mg): 887 ng/mL; Cmax (120 mg): 1,649 ng/mL; Cumulative urinary recovery (~24h): ~66%. No accumulation observed with multiple doses. | Human | [13] |

| S 17092 | t1/2 (Day 1): 9-31 hours; t1/2 (Day 14): 7-18 hours. Suitable for once-daily dosing. | Human | [14][15] |

| KYP-2047 | Rapid brain penetration (tmax ≤10 min). Brain/blood AUC ratio: 0.050 (15 μmol/kg), 0.039 (50 μmol/kg). Higher brain penetration than JTP-4819. | Mouse, Rat | [3][16] |

Signaling Pathways Involving POP

POP is implicated in several critical signaling pathways, making it a key player in both health and disease.

Angiogenesis Signaling Pathway

POP plays a pro-angiogenic role primarily through its involvement in the generation of the tetrapeptide Ac-SDKP from its precursor, thymosin β4. Ac-SDKP, in turn, can upregulate the expression of Vascular Endothelial Growth Factor (VEGF), a potent stimulator of angiogenesis. The binding of VEGF to its receptor (VEGFR) triggers downstream signaling cascades, including the PLCγ-PKC-MAPK pathway, leading to endothelial cell proliferation, migration, and the formation of new blood vessels.[4][17]

Neuroinflammation Signaling Pathway

In the context of neuroinflammation, POP is upregulated in activated microglia, the primary immune cells of the central nervous system. Activated microglia release pro-inflammatory cytokines, a process that can be modulated by the NF-κB signaling pathway. While the precise mechanisms are still under investigation, evidence suggests that POP activity contributes to the inflammatory cascade, and POP inhibitors have been shown to exert neuroprotective effects by mitigating this response.

References

- 1. On the role of prolyl oligopeptidase in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Prolyl oligopeptidase and its role in the organism: attention to the most promising and clinically relevant inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Brain pharmacokinetics of two prolyl oligopeptidase inhibitors, JTP-4819 and KYP-2047, in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. go.drugbank.com [go.drugbank.com]

- 7. The Role of Tβ4-POP-Ac-SDKP Axis in Organ Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. A prolyl oligopeptidase inhibitor, Z-Pro-Prolinal, inhibits glyceraldehyde-3-phosphate dehydrogenase translocation and production of reactive oxygen species in CV1-P cells exposed to 6-hydroxydopamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. JTP-4819: a novel prolyl endopeptidase inhibitor with potential as a cognitive enhancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Inhibition of prolyl oligopeptidase by KYP-2047 fails to increase the extracellular neurotensin and substance P levels in rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Slow-binding inhibitors of prolyl oligopeptidase with different functional groups at the P1 site - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pure.fujita-hu.ac.jp [pure.fujita-hu.ac.jp]

- 14. Pharmacodynamic and pharmacokinetic profile of S 17092, a new orally active prolyl endopeptidase inhibitor, in elderly healthy volunteers. A phase I study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Pharmacodynamic and pharmacokinetic profile of S 17092, a new orally active prolyl endopeptidase inhibitor, in elderly healthy volunteers. A phase I study - PMC [pmc.ncbi.nlm.nih.gov]

- 16. KYP-2047 penetrates mouse brain and effectively inhibits mouse prolyl oligopeptidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

Z-Pro-Pro-CHO: A Technical Guide for Enzyme Kinetics Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Z-Pro-Pro-CHO, also known as Z-prolyl-prolinal, is a potent and selective tool for the investigation of prolyl oligopeptidase (POP), a serine protease implicated in neurodegenerative diseases and other physiological processes. This N-benzyloxycarbonyl-L-prolyl-L-prolinal dipeptide acts as a slow-binding inhibitor, providing a valuable resource for detailed enzyme kinetic studies. Its mechanism of action involves the formation of a reversible covalent hemiacetal adduct with the serine residue in the active site of POP, mimicking the tetrahedral transition state of the enzyme-catalyzed reaction.[1][2] This technical guide provides an in-depth overview of this compound, including its kinetic parameters, detailed experimental protocols for its use in enzyme inhibition assays, and its effects on key cellular signaling pathways.

Data Presentation: Quantitative Analysis of this compound Inhibition

The inhibitory potency of this compound has been characterized against prolyl oligopeptidase from different species. The following tables summarize the available quantitative data on its inhibitory activity and kinetic parameters.

| Target Enzyme | Organism | IC50 (µM) |

| Prolyl Oligopeptidase | Homo sapiens (Human) | 0.16[3][4][5] |

| Prolyl Oligopeptidase | Schistosoma mansoni | 0.01[3][4][5] |

Table 1: IC50 Values for this compound Against Prolyl Oligopeptidase.

| Parameter | Value | Enzyme Source |

| Ki | 0.35 ± 0.05 nM | Mouse Brain |

| kon | 1.6 x 10^5 M-1s-1 | Mouse Brain |

| koff | ~4 x 10^-5 s-1 | Mouse Brain |

Table 2: Kinetic Parameters for the Inhibition of Prolyl Oligopeptidase by Z-prolyl-prolinal. [6]

At present, there is no direct experimental data available in the public domain regarding the selectivity of this compound against other members of the prolyl-specific peptidase family, such as Dipeptidyl Peptidase IV (DPP-IV), DPP8, and DPP9. The evaluation of off-target effects is a critical aspect of inhibitor characterization.

Experimental Protocols

Detailed Methodology for Prolyl Oligopeptidase Inhibition Assay

This protocol outlines a continuous fluorometric assay to determine the inhibitory kinetics of this compound against prolyl oligopeptidase.

Materials:

-

Purified prolyl oligopeptidase

-

This compound

-

Fluorogenic substrate: Z-Gly-Pro-7-amido-4-methylcoumarin (Z-Gly-Pro-AMC) or Suc-Gly-Pro-aminomethylcoumarin (Suc-Gly-Pro-AMC)

-

Assay Buffer: 0.1 M sodium/potassium phosphate buffer (pH 7.0) containing 0.1 mM Dithiothreitol (DTT)

-

96-well black microplates

-

Fluorometric microplate reader with excitation at ~360-380 nm and emission at ~460 nm

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Prepare a stock solution of the fluorogenic substrate in the assay buffer.

-

Dilute the purified prolyl oligopeptidase in the assay buffer to the desired working concentration.

-

-

Assay Protocol:

-

To each well of the 96-well microplate, add the assay buffer.

-

Add varying concentrations of the this compound inhibitor to the wells.

-

Add the prolyl oligopeptidase solution to each well and incubate for a defined period to allow for inhibitor binding. For slow-binding inhibitors, this pre-incubation step is crucial.

-

Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.

-

Immediately place the microplate in the fluorometric reader and measure the increase in fluorescence over time at a constant temperature (e.g., 37°C).

-

-

Data Analysis:

-

Determine the initial velocity (rate of fluorescence increase) for each inhibitor concentration.

-

For slow-binding inhibition, the progress curves will be biphasic. The observed rate constant for the onset of inhibition (k_obs) can be determined by fitting the data to the appropriate equation.

-

The association (k_on) and dissociation (k_off) rate constants can be determined by plotting k_obs versus the inhibitor concentration.

-

The inhibition constant (Ki) can be calculated from the ratio of k_off/k_on.

-

Experimental Workflow for Determining this compound Inhibition Kinetics

Caption: Workflow for determining the inhibition kinetics of this compound.

Signaling Pathways and Logical Relationships

Prolyl Oligopeptidase, α-Synuclein, and Autophagy

Prolyl oligopeptidase has been shown to play a significant role in the pathology of synucleinopathies, such as Parkinson's disease, through its interaction with α-synuclein. POP can directly bind to α-synuclein, promoting its dimerization and subsequent aggregation into toxic oligomers and fibrils.[7][8] Inhibition of POP by compounds like this compound can disrupt this interaction, thereby reducing α-synuclein aggregation.[7] Furthermore, POP has been identified as a negative regulator of autophagy, a key cellular process for clearing aggregated proteins. POP inhibition leads to the activation of Protein Phosphatase 2A (PP2A), which in turn promotes autophagy and enhances the clearance of α-synuclein aggregates.[7]

Caption: POP's role in α-synuclein aggregation and autophagy.

Prolyl Oligopeptidase, GAPDH, and Oxidative Stress

Under conditions of cellular stress, such as exposure to 6-hydroxydopamine (6-OHDA), glyceraldehyde-3-phosphate dehydrogenase (GAPDH) can translocate from the cytoplasm to the nucleus, a process associated with apoptosis. This compound has been shown to inhibit this translocation.[9] Furthermore, POP inhibition can block the production of reactive oxygen species (ROS) induced by such stressors.[9] This protective effect is mediated through the regulation of NADPH oxidase activity, a major source of cellular ROS. Similar to its effect on autophagy, POP inhibition leads to the activation of PP2A, which in turn reduces the activation of NADPH oxidase.

Caption: POP's involvement in GAPDH translocation and ROS production.

Conclusion

This compound is a valuable chemical probe for elucidating the roles of prolyl oligopeptidase in both normal physiology and disease states. Its well-characterized inhibitory mechanism and high potency make it an excellent tool for in vitro enzyme kinetics studies. The detailed protocols and pathway diagrams provided in this guide are intended to facilitate further research into the multifaceted functions of prolyl oligopeptidase and the therapeutic potential of its inhibitors. Further investigation into the selectivity profile of this compound is warranted to fully characterize its utility as a specific inhibitor.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. glpbio.com [glpbio.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Slow tight-binding inhibition of prolyl endopeptidase by benzyloxycarbonyl-prolyl-prolinal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Prolyl oligopeptidase inhibition reduces alpha‐synuclein aggregation in a cellular model of multiple system atrophy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Prolyl oligopeptidase stimulates the aggregation of alpha-synuclein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A prolyl oligopeptidase inhibitor, Z-Pro-Prolinal, inhibits glyceraldehyde-3-phosphate dehydrogenase translocation and production of reactive oxygen species in CV1-P cells exposed to 6-hydroxydopamine - PubMed [pubmed.ncbi.nlm.nih.gov]

The Structure-Activity Relationship of Z-Pro-Pro-CHO: A Technical Guide for Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of Z-Pro-Pro-CHO, a potent and selective inhibitor of prolyl oligopeptidase (POP). We delve into the critical structural motifs required for its inhibitory activity, supported by quantitative data from various analogs. This document also outlines detailed experimental protocols for assessing the efficacy of this compound and similar compounds. Furthermore, we explore the downstream signaling pathways modulated by the inhibition of POP, offering insights for researchers, scientists, and drug development professionals in the fields of neurodegenerative diseases and inflammation.

Introduction: this compound and Prolyl Oligopeptidase

This compound, also known as Z-Pro-Prolinal, is a synthetic dipeptide aldehyde that acts as a highly potent and selective inhibitor of prolyl oligopeptidase (POP), a serine protease. POP is implicated in the regulation of various neuropeptides and has emerged as a significant therapeutic target for a range of pathologies, including neurodegenerative disorders, and inflammatory conditions. Understanding the intricate relationship between the chemical structure of this compound and its biological activity is paramount for the rational design of next-generation POP inhibitors with enhanced efficacy and specificity.

The Structure-Activity Relationship (SAR) of this compound

The inhibitory potency of this compound and its analogs against prolyl oligopeptidase is dictated by several key structural features. The fundamental scaffold consists of an N-terminal protecting group, a dipeptide sequence, and a C-terminal reactive group.

2.1. The N-Terminal Protecting Group: The Role of the Benzyloxycarbonyl (Z) Group

The N-terminal benzyloxycarbonyl (Z) group is a crucial component for the high-affinity binding of this compound to the active site of POP. This hydrophobic group is thought to engage in favorable interactions with a corresponding hydrophobic pocket within the enzyme.

-

Key Finding: A benzyloxycarbonyl group has been identified as a highly effective N-blocking component for POP inhibitors[1].

2.2. The Dipeptide Core: Pro-Pro Sequence and Stereochemistry

The dipeptide core, consisting of two proline residues, mimics the natural substrate of POP, which cleaves peptide bonds on the C-terminal side of proline residues.

-

Stereochemistry is Critical: The L-configuration of the proline residues is essential for inhibitory activity. Replacement of L-proline with its D-isomer leads to a significant reduction in inhibition, highlighting the stereospecificity of the enzyme's active site.

-

Peptide Bond Requirement: The integrity of the peptide (amide) bond between the two proline residues is necessary to maintain inhibitory activity.

2.3. The C-Terminal Electrophile: The Aldehyde "Warhead"

The C-terminal aldehyde group (-CHO) is the reactive "warhead" of the inhibitor. It forms a reversible covalent bond with the hydroxyl group of the catalytic serine residue (Ser554) in the active site of POP. This interaction forms a stable hemiacetal adduct, which mimics the tetrahedral transition state of the enzyme-catalyzed reaction, leading to potent, slow-binding inhibition.

-

Mechanism of Action: The aldehyde group of Z-Pro-Prolinal forms a hemiacetal adduct with the serine residue in the active site of prolyl oligopeptidase, which is a key feature of its slow-binding inhibition mechanism.

Quantitative Analysis of Prolyl Oligopeptidase Inhibition

The following table summarizes the inhibitory activities of this compound and selected analogs against prolyl oligopeptidase. This data underscores the key SAR principles discussed above.

| Compound | Structure | Modification from this compound | IC50 (nM) | Ki (nM) | Reference |

| This compound | This compound | - | 0.4 | 1 | |

| Analog 1 | Z-Pro-Pro-CN | Aldehyde replaced with Nitrile | - | ~0.1-1 | |

| Analog 2 | Z-Pro-Pro-COCH₂OH | Aldehyde replaced with Hydroxymethylketone | - | ~0.08 | |

| Analog 3 | Z-D-Pro-Pro-CHO | L-Pro at P2 replaced with D-Pro | Significantly Reduced Activity | - | |

| Analog 4 | Ac-Pro-Pro-CHO | Z-group replaced with Acetyl | Reduced Activity | - |

Note: The provided Ki values for analogs 1 and 2 are based on a study of isophthalic acid bis-(L-prolylpyrrolidine) amide derivatives with these functional groups at the P1 site, indicating the high potency conferred by these electrophilic groups. A direct side-by-side comparison with this compound under identical conditions is needed for precise quantitative SAR.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound and other POP inhibitors.

4.1. Prolyl Oligopeptidase (POP) Enzyme Inhibition Assay

This assay is used to determine the inhibitory potency (IC50) of test compounds against POP.

-

Principle: The assay measures the enzymatic activity of POP using a fluorogenic substrate, such as Z-Gly-Pro-AMC (N-benzyloxycarbonyl-glycyl-prolyl-7-amino-4-methylcoumarin). Cleavage of the substrate by POP releases the fluorescent molecule 7-amino-4-methylcoumarin (AMC), which can be quantified.

-

Materials:

-

Purified prolyl oligopeptidase

-

Fluorogenic substrate (e.g., Z-Gly-Pro-AMC)

-

Assay buffer (e.g., Tris-HCl buffer, pH 7.4)

-

Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

-

96-well black microplate

-

Fluorometric microplate reader

-

-

Procedure:

-

Prepare a solution of POP in the assay buffer.

-

Prepare serial dilutions of the test compound.

-

Add the POP solution to the wells of the microplate.

-

Add the test compound dilutions to the respective wells and pre-incubate for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

-

Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

-

Monitor the increase in fluorescence over time using a microplate reader with excitation and emission wavelengths appropriate for AMC (e.g., Ex: 360-380 nm, Em: 440-460 nm).

-

Calculate the initial reaction velocities from the linear phase of the fluorescence curves.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using a suitable curve-fitting model.

-

4.2. Cell-Based Assays

These assays are used to evaluate the effects of POP inhibitors in a cellular context.

4.2.1. Western Blotting for GAPDH Translocation

-

Principle: This method is used to assess the ability of POP inhibitors to prevent the translocation of Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH) from the cytosol to the nucleus under conditions of cellular stress.

-

Procedure:

-

Culture cells (e.g., SH-SY5Y neuroblastoma cells) to the desired confluency.

-

Pre-treat the cells with the test compound for a specific duration.

-

Induce cellular stress (e.g., using 6-hydroxydopamine).

-

Harvest the cells and perform subcellular fractionation to separate the cytosolic and nuclear fractions.

-

Resolve the proteins from each fraction by SDS-PAGE.

-

Transfer the proteins to a nitrocellulose or PVDF membrane.

-

Probe the membrane with a primary antibody specific for GAPDH, followed by a secondary antibody conjugated to a detectable enzyme (e.g., HRP).

-

Detect the protein bands using a chemiluminescent substrate and visualize the results.

-

4.2.2. Reactive Oxygen Species (ROS) Production Assay

-

Principle: This assay quantifies the intracellular production of reactive oxygen species using a fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).

-

Procedure:

-

Plate cells in a 96-well plate.

-

Pre-treat the cells with the test compound.

-

Load the cells with DCFH-DA, which is deacetylated by intracellular esterases to the non-fluorescent DCFH.

-

Induce oxidative stress.

-

In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

-

Measure the fluorescence intensity using a microplate reader.

-

4.2.3. MTT Assay for Cell Viability

-

Principle: This colorimetric assay measures cell viability based on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.

-

Procedure:

-

Seed cells in a 96-well plate and treat with the test compound for the desired duration.

-

Add MTT solution to each well and incubate.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol).

-

Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Signaling Pathways Modulated by this compound

The inhibition of prolyl oligopeptidase by this compound can impact several downstream signaling pathways, primarily by preventing the degradation of its neuropeptide substrates and by modulating inflammatory responses.

5.1. Modulation of Neuropeptide Signaling

POP is known to cleave and inactivate several neuropeptides, including arginine-vasopressin (AVP) and substance P. By inhibiting POP, this compound can increase the levels of these neuropeptides, thereby potentiating their signaling.

-

Arginine-Vasopressin (AVP) Pathway: Oral administration of Z-Pro-Prolinal has been shown to significantly increase the septal AVP content in rats, suggesting that POP contributes to the degradation of endogenous AVP in the brain[2].

5.2. Attenuation of Inflammatory Pathways

POP activity has been linked to inflammatory processes. This compound may exert anti-inflammatory effects by modulating pathways such as the NF-κB signaling cascade.

-

NF-κB Pathway: Prolyl endopeptidase has been shown to be involved in inflammatory responses, and its inhibition can lead to a decrease in the nuclear translocation of NF-κB.

Conclusion

This compound is a powerful tool for studying the physiological and pathological roles of prolyl oligopeptidase. The structure-activity relationship of this class of inhibitors is well-defined, with the N-terminal benzyloxycarbonyl group, the L-Pro-L-Pro dipeptide core, and the C-terminal aldehyde being critical for potent and selective inhibition. The experimental protocols outlined in this guide provide a robust framework for the evaluation of novel POP inhibitors. Furthermore, the elucidation of the signaling pathways modulated by this compound opens new avenues for therapeutic intervention in a variety of diseases. This comprehensive understanding is essential for the continued development of clinically relevant prolyl oligopeptidase inhibitors.

References

Preliminary Preclinical Profile of Z-Pro-Pro-CHO: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Z-Pro-Pro-CHO, also known as Z-Pro-Prolinal, is a potent inhibitor of prolyl oligopeptidase (POP), a serine protease implicated in the regulation of various neuropeptides and signaling pathways. This technical guide synthesizes the available preclinical data on this compound, focusing on its mechanism of action, in vitro efficacy, and the broader context of prolyl oligopeptidase inhibition in preclinical models. While in vivo data for this compound is limited in publicly accessible literature, this document provides a framework for its potential preclinical development based on studies of related compounds.

Introduction

Prolyl oligopeptidase (POP; EC 3.4.21.26) is a cytosolic enzyme that cleaves small peptides (less than 30 amino acids) at the C-terminal side of proline residues. Its activity has been linked to the metabolism of neuropeptides and peptide hormones involved in memory, mood, and other physiological processes. Consequently, POP has emerged as a therapeutic target for neurodegenerative disorders, cognitive dysfunction, and inflammatory conditions. This compound is a selective inhibitor of POP, and its preclinical evaluation is a subject of interest for drug development programs.

Mechanism of Action

This compound acts as a competitive, reversible inhibitor of prolyl oligopeptidase. Its aldehyde functional group is thought to form a covalent hemiacetal adduct with the active site serine residue of the enzyme, mimicking the tetrahedral transition state of the substrate. This interaction blocks the catalytic activity of POP, preventing the degradation of its substrates.

Signaling Pathway

The precise signaling pathways modulated by this compound are not fully elucidated. However, based on the known functions of POP and studies with other POP inhibitors, the primary mechanism is believed to involve the stabilization of POP substrates, leading to enhanced signaling through their respective receptors. Additionally, POP inhibition has been linked to the modulation of cellular stress pathways.

Quantitative Data

The available quantitative data for this compound is primarily from in vitro studies.

Table 1: In Vitro Inhibitory Activity of this compound

| Enzyme Source | IC50 (µM) | Reference |

| Human Prolyl Oligopeptidase | 0.16 | [1] |

| Schistosoma mansoni Prolyl Oligopeptidase | 0.01 | [1] |

IC50: Half maximal inhibitory concentration

Table 2: In Vitro Cellular Effects of this compound

| Cell Line | Condition | Effect | Observation |

| Monkey Fibroblast (CV1-P) | 6-Hydroxydopamine (6-OHDA)-induced stress | Inhibition of GAPDH Translocation | Z-Pro-Prolinal was able to inhibit the translocation in 6-OHDA-exposed CV1-P cells.[2] |

| Monkey Fibroblast (CV1-P) | 6-Hydroxydopamine (6-OHDA)-induced stress | Reduction of ROS Production | Blocked 6-OHDA-induced ROS-production to the control level in CV1-P cells.[2] |

GAPDH: Glyceraldehyde-3-phosphate dehydrogenase; ROS: Reactive Oxygen Species

Experimental Protocols

In Vitro Prolyl Oligopeptidase Inhibition Assay (Generalized)

-

Enzyme Preparation: Recombinant human prolyl oligopeptidase is purified and diluted in an appropriate assay buffer (e.g., Tris-HCl with DTT).

-

Inhibitor Preparation: this compound is dissolved in a suitable solvent (e.g., DMSO) and serially diluted to various concentrations.

-

Assay Procedure:

-

The enzyme is pre-incubated with varying concentrations of this compound or vehicle control for a specified time at a controlled temperature (e.g., 37°C).

-

A fluorogenic substrate (e.g., Z-Gly-Pro-AMC) is added to initiate the reaction.

-

The fluorescence intensity is measured over time using a microplate reader.

-

-

Data Analysis: The initial reaction rates are calculated, and the IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

In Vitro Cellular Assays for Neuroprotection

The following protocol is based on the study by Puttonen et al. (2006)[2].

-

Cell Culture: Monkey fibroblast (CV1-P) and human neuroblastoma (SH-SY5Y) cells are cultured under standard conditions.

-

Treatment: Cells are pretreated with Z-Pro-Prolinal or another POP inhibitor (e.g., JTP-4819) for 30 minutes before the addition of a toxicant (6-hydroxydopamine or cytosine arabinoside).

-

GAPDH Translocation Analysis:

-

Cells are harvested and fractionated to separate cytosolic and particulate (mitochondria and nuclei) fractions.

-

Protein concentrations are determined, and equal amounts of protein are subjected to SDS-PAGE.

-

GAPDH levels in each fraction are analyzed by Western blotting using a specific anti-GAPDH antibody.

-

-

Reactive Oxygen Species (ROS) Measurement:

-

Cells are loaded with the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).

-

Following treatment, the fluorescence intensity, which is proportional to the amount of ROS, is measured.

-

-

Cell Viability Assay: Cell viability is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) method.

Generalized In Vivo Protocol: Scopolamine-Induced Amnesia Model in Rats

This protocol is a generalized representation based on common practices for evaluating cognitive enhancers and is not specific to this compound.

-

Animals: Male Wistar or Sprague-Dawley rats are used.

-

Drug Administration: this compound is dissolved in a suitable vehicle and administered via an appropriate route (e.g., intraperitoneally or orally) at various doses.

-

Amnesia Induction: Scopolamine (e.g., 1 mg/kg, i.p.) is administered to induce a transient memory deficit, typically 30 minutes before behavioral testing.

-

Behavioral Testing (e.g., Morris Water Maze):

-

Acquisition Phase: Rats are trained to find a hidden platform in a circular pool of water over several days. Escape latency and path length are recorded.

-

Probe Trial: The platform is removed, and the time spent in the target quadrant is measured to assess spatial memory retention.

-

-

Data Analysis: Behavioral parameters are compared between vehicle-treated, scopolamine-treated, and this compound-treated groups using appropriate statistical methods (e.g., ANOVA).

Discussion and Future Directions

The available in vitro data indicates that this compound is a potent inhibitor of prolyl oligopeptidase and exhibits neuroprotective effects in cellular models of oxidative stress. However, the lack of comprehensive in vivo preclinical data, including pharmacokinetics, pharmacodynamics, and efficacy in relevant animal models, is a significant gap in its developmental profile.

Future preclinical studies on this compound should focus on:

-